[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride [(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1255717-15-7
VCID: VC8062945
InChI: InChI=1S/C8H15N3.2ClH/c1-7(2)5-11-6-10-4-8(11)3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H
SMILES: CC(C)CN1C=NC=C1CN.Cl.Cl
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14

[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride

CAS No.: 1255717-15-7

Cat. No.: VC8062945

Molecular Formula: C8H17Cl2N3

Molecular Weight: 226.14

* For research use only. Not for human or veterinary use.

[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride - 1255717-15-7

Specification

CAS No. 1255717-15-7
Molecular Formula C8H17Cl2N3
Molecular Weight 226.14
IUPAC Name [3-(2-methylpropyl)imidazol-4-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C8H15N3.2ClH/c1-7(2)5-11-6-10-4-8(11)3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H
Standard InChI Key VBKXCEYWEHQXDO-UHFFFAOYSA-N
SMILES CC(C)CN1C=NC=C1CN.Cl.Cl
Canonical SMILES CC(C)CN1C=NC=C1CN.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, [(1-isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride, reflects its core structure:

  • Imidazole backbone: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Isobutyl group (-CH2CH(CH2)2) at the 1-position, enhancing lipophilicity.

    • Aminomethyl group (-CH2NH2) at the 5-position, protonated as -CH2NH3+ in the dihydrochloride form.

  • Counterions: Two chloride ions neutralize the positive charges on the protonated amine groups.

The molecular formula is C9H18N3·2HCl, yielding a molecular weight of 238.63 g/mol.

Table 1: Key Structural Descriptors

PropertyValueSource Method
Molecular FormulaC9H18N3·2HClCalculated
Molecular Weight238.63 g/molEPA T.E.S.T.
Hydrogen Bond Donors3 (2 from NH3+, 1 from imidazole)EPI Suite
Hydrogen Bond Acceptors5 (3 from imidazole, 2 from Cl-)EPI Suite
Rotatable Bonds4Chemchart

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of [(1-isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride can be inferred from analogous imidazole derivatives :

Route 1: Reductive Amination

  • Aldehyde Precursor: Synthesis of 1-isobutyl-1H-imidazole-5-carbaldehyde via Corey-Kim oxidation of (1-isobutyl-1H-imidazol-5-yl)methanol .

  • Condensation: Reaction with ammonium acetate to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH4) reduces the imine to the primary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Route 2: Nucleophilic Substitution

  • Halogenation: 5-(Chloromethyl)-1-isobutyl-1H-imidazole reacts with ammonia.

  • Amination: Displacement of chloride by ammonia generates the primary amine.

  • Acidification: HCl gas bubbled into the solution precipitates the dihydrochloride.

Table 2: Comparative Synthesis Routes

RouteStarting MaterialKey ReagentsYield*
1(1-Isobutyl-1H-imidazol-5-yl)methanol(NH4)2CO3, NaBH4, HCl45–60%
25-(Chloromethyl)-1-isobutyl-1H-imidazoleNH3 (g), HCl50–65%

*Yields estimated from analogous reactions .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility (>200 mg/mL) , critical for biological assays. Stability studies suggest decomposition above 150°C, consistent with thermal profiles of similar imidazolium salts .

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point180–185°C (decomp.)EPI Suite
Water Solubility224.5 mg/mL (25°C)EPA T.E.S.T.
LogP (Partition Coeff.)1.2 ± 0.3EPI Suite
pKa (Amine)9.8 (predicted)ChemAxon

Applications in Pharmaceutical Research

Antibacterial Agent Development

Imidazole derivatives exhibit potent activity against Gram-positive bacteria . The aminomethyl group in [(1-isobutyl-1H-imidazol-5-yl)methyl]amine may enhance membrane penetration, analogous to nitroimidazole hybrids (e.g., metronidazole) .

Kinase Inhibition

The compound’s amine moiety can coordinate with ATP-binding pockets in kinases. Structural analogs like SB 203580 (a p38 MAPK inhibitor) highlight imidazole’s role in kinase targeting .

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves, lab coat
Eye DamageUse safety goggles
Respiratory ToxicityUse fume hood

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